1,3,2-Dioxaborole, 2-cyclohexyl-
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Overview
Description
1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound with the molecular formula C8H13BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity. The compound is characterized by a dioxaborole ring fused with a cyclohexyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborole, 2-cyclohexyl- can be synthesized through several methods, including metal-catalyzed hydroboration and Suzuki–Miyaura coupling reactions.
Metal-Catalyzed Hydroboration: This method involves the use of transition metal catalysts such as rhodium or palladium to facilitate the addition of boron to alkenes.
Suzuki–Miyaura Coupling: This widely-used method involves the coupling of boronic acids or esters with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborole, 2-cyclohexyl- often involves large-scale hydroboration reactions using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborole, 2-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The dioxaborole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the dioxaborole ring under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted dioxaboroles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3,2-Dioxaborole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborole, 2-cyclohexyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborole ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and intermediate in organic synthesis .
Comparison with Similar Compounds
1,3,2-Dioxaborole, 2-cyclohexyl- can be compared with other boron-containing compounds such as:
Catecholborane (HBcat): Used in hydroboration reactions but less stable compared to dioxaboroles.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with similar reactivity but different structural features
The uniqueness of 1,3,2-Dioxaborole, 2-cyclohexyl- lies in its stability and versatility, making it a preferred choice for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
102150-58-3 |
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Molecular Formula |
C8H13BO2 |
Molecular Weight |
152.00 g/mol |
IUPAC Name |
2-cyclohexyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2 |
InChI Key |
ULNOKEKKVOSYOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC=CO1)C2CCCCC2 |
Origin of Product |
United States |
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